molecular formula C10H10Br2O2 B13121566 Methyl 4-bromo-2-(1-bromoethyl)benzoate

Methyl 4-bromo-2-(1-bromoethyl)benzoate

Katalognummer: B13121566
Molekulargewicht: 321.99 g/mol
InChI-Schlüssel: NVYVEUQJGBWJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-(1-bromoethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the fourth position and a 1-bromoethyl group at the second position on the benzene ring, with a methyl ester functional group attached to the carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(1-bromoethyl)benzoate typically involves the bromination of methyl 4-ethylbenzoate. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2-(1-bromoethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding 4-ethylbenzoate derivative.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atoms.

    Reduction Reactions: 4-ethylbenzoate derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-(1-bromoethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-2-(1-bromoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ester functional group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the 1-bromoethyl group.

    Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a 1-bromoethyl group.

    Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of a bromine atom.

Uniqueness

Methyl 4-bromo-2-(1-bromoethyl)benzoate is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C10H10Br2O2

Molekulargewicht

321.99 g/mol

IUPAC-Name

methyl 4-bromo-2-(1-bromoethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3

InChI-Schlüssel

NVYVEUQJGBWJMN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.